2-(Benzyloxy)-5-bromobenzoic acid CAS number
2-(Benzyloxy)-5-bromobenzoic acid CAS number
An In-depth Technical Guide to 2-(Benzyloxy)-5-bromobenzoic Acid
CAS Number: 62176-31-2
This technical guide provides a comprehensive overview of 2-(Benzyloxy)-5-bromobenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed synthesis protocol, and its applications as a versatile building block in medicinal chemistry.
Chemical and Physical Properties
2-(Benzyloxy)-5-bromobenzoic acid is a substituted aromatic carboxylic acid. The presence of the benzyloxy group and the bromine atom makes it a valuable starting material for the synthesis of more complex molecules.
| Property | Value |
| CAS Number | 62176-31-2 |
| Molecular Formula | C₁₄H₁₁BrO₃[1] |
| Molecular Weight | 307.14 g/mol [1] |
| IUPAC Name | 5-Bromo-2-(phenylmethoxy)benzoic acid |
| Synonyms | 2-(Benzyloxy)-5-bromo-benzoate, 5-bromo-2-(phenylmethoxy)benzoate |
Synthesis of 2-(Benzyloxy)-5-bromobenzoic Acid
The synthesis of 2-(Benzyloxy)-5-bromobenzoic acid can be achieved through the hydrolysis of its benzyl ester precursor, Benzyl 2-benzyloxy-5-bromobenzoate.[1]
Experimental Protocol
Reaction: Hydrolysis of Benzyl 2-benzyloxy-5-bromobenzoate
Reagents and Materials:
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Benzyl 2-benzyloxy-5-bromobenzoate (starting material)
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Methanol (MeOH)
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Sodium hydroxide (NaOH)
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Water (H₂O)
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4N Hydrochloric acid (HCl)
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Ethyl acetate (EA)
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Anhydrous sodium sulfate (Na₂SO₄)
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Brine (saturated NaCl solution)
Procedure:
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A solution of Benzyl 2-benzyloxy-5-bromobenzoate (18 g, 45.3 mmol) in methanol (50 mL) is prepared in a suitable reaction vessel.[1]
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A solution of sodium hydroxide (7.25 g, 181 mmol) in water (20.00 mL) is added to the methanolic solution of the starting material.[1]
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The reaction mixture is heated to 60°C and stirred at this temperature for 2 hours.[1]
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Upon completion of the reaction, the methanol is removed under reduced pressure (e.g., using a rotary evaporator).[1]
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The remaining residue is diluted with water and washed with ethyl acetate to remove any unreacted starting material or non-polar impurities.[1]
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The aqueous layer is separated and acidified to a pH of 3 with a 4N HCl solution.[1]
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The acidified aqueous layer is then extracted with ethyl acetate.[1]
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The combined organic phases are washed sequentially with water and brine.[1]
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The organic layer is dried over anhydrous sodium sulfate.[1]
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The solvent is removed under reduced pressure to yield the final product, 2-(Benzyloxy)-5-bromobenzoic acid.[1]
Yield: 13.46 g (97%)[1]
Characterization:
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LCMS: [M+H]⁺ m/z 307, 309[1]
Caption: Workflow for the synthesis of 2-(Benzyloxy)-5-bromobenzoic acid.
Applications in Drug Discovery and Medicinal Chemistry
2-(Benzyloxy)-5-bromobenzoic acid is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic value.[2] Its structure is particularly useful for creating derivatives with modulated lipophilicity and metabolic stability due to the benzyloxy group, while the bromo substituent provides a reactive site for further chemical modifications.[2]
A key application is its use as a precursor for the synthesis of 2-Benzyloxy-5-bromobenzylbromide.[3] This is typically achieved through a two-step process involving the reduction of the carboxylic acid to a benzyl alcohol, followed by bromination.[3]
Caption: Synthesis of 2-Benzyloxy-5-bromobenzylbromide from its carboxylic acid precursor.
The resulting 2-Benzyloxy-5-bromobenzylbromide is a valuable scaffold for developing novel bioactive compounds.[2] Its benzyl bromide functionality is a potent electrophile, allowing for the alkylation of various nucleophiles. This is a common strategy in drug development to introduce a lipophilic benzyl group, which can enhance binding to biological targets.[3] For instance, it has been used to synthesize ether and thioether-linked derivatives that have shown antimicrobial and anticancer activities.[2]
Caption: The role of 2-(Benzyloxy)-5-bromobenzoic acid as a building block.
General Experimental Protocols for Derivative Analysis
While specific signaling pathways for 2-(Benzyloxy)-5-bromobenzoic acid are not extensively documented, its derivatives are often evaluated for biological activity using standard in vitro assays.
In Vitro Anticancer Activity (MTT Assay)
This assay determines the cytotoxic effects of compounds on cancer cell lines.
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Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
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Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[4]
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Solubilization: The medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.[4]
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Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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IC₅₀ Calculation: The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined from dose-response curves.[2]
Antimicrobial Susceptibility Testing (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
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Microorganism Preparation: Bacterial or fungal strains are cultured to a specific density.[4]
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Compound Dilution: The test compounds are serially diluted in microtiter plates containing the appropriate growth medium.[4]
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Inoculation: Each well is inoculated with the microbial suspension.[4]
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Incubation: Plates are incubated under conditions suitable for microbial growth.[4]
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[4]
Conclusion
2-(Benzyloxy)-5-bromobenzoic acid is a valuable and versatile chemical intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an excellent starting material for the creation of diverse molecular libraries. The demonstrated biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, underscore its importance for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
